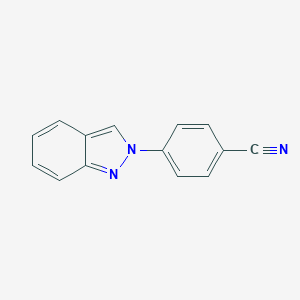![molecular formula C23H27ClN2O5S B258531 Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate, also known as Compound A, is a synthetic molecule that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is not fully understood. However, several studies have suggested that it acts by modulating various signaling pathways in cells. For instance, a study by Song et al. (2019) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the activation of the NF-κB signaling pathway, which is known to play a critical role in inflammation and cancer. Another study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A induced apoptosis in breast cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has been shown to have several biochemical and physiological effects in cells. For instance, a study by Zhang et al. (2020) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is known to play a critical role in inflammation. Another study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A induced the production of reactive oxygen species (ROS) in breast cancer cells, which is known to induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has several advantages for lab experiments, including its high yield synthesis method and its ability to modulate various signaling pathways in cells. However, its limitations include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
Several future directions for research on Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A include its potential therapeutic applications in other areas, such as infectious diseases and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A and its potential toxicity in humans. Finally, the development of more efficient synthesis methods and derivatives of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A may lead to the discovery of more potent therapeutic agents.
In conclusion, Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is a synthetic molecule that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and anti-cancer properties, as well as its ability to modulate various signaling pathways in cells, make it a promising candidate for further research. However, its potential toxicity and limited solubility in water are important considerations for future studies.
Synthesemethoden
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis method has been described in detail in several research articles, including a recent publication by Zhang et al. (2020). The authors reported a high-yield synthesis method that involves the reaction of 4-chloro-2-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiophene-3-carboxylic acid. The final step involves the reaction of the intermediate with piperidine-1-carboxamide to yield Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A has been extensively studied for its potential therapeutic applications in several areas, including cancer, inflammation, and infectious diseases. Several research articles have reported the anti-inflammatory and anti-cancer properties of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A. For instance, a study by Li et al. (2018) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Zhang et al. (2019) reported that Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate A exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate |
|---|---|
Molekularformel |
C23H27ClN2O5S |
Molekulargewicht |
479 g/mol |
IUPAC-Name |
ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H27ClN2O5S/c1-4-30-23(29)19-15(3)20(22(28)26-10-6-5-7-11-26)32-21(19)25-18(27)13-31-17-9-8-16(24)12-14(17)2/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
KVPOZXUYBAZYRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)
![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)

![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)



![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)